molecular formula C14H16N2O3S B2861017 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)thiophene-3-carboxamide CAS No. 2034266-57-2

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2861017
CAS No.: 2034266-57-2
M. Wt: 292.35
InChI Key: AAIIELGGWMFESH-UHFFFAOYSA-N
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Description

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)thiophene-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research, particularly in the study of serine proteases and ion channels. Compounds sharing this core structural motif, featuring a 4-methoxy-6-methyl-2-oxopyridin scaffold linked to a carboxamide group, have been identified as potential ligands for coagulation Factor Xa (FXa), a key enzyme in the blood coagulation cascade . Research into similar inhibitors is often supported by structural data from the Protein Data Bank, which provides insights into binding modes and enzyme-inhibitor interactions . Furthermore, structurally related carboxamide derivatives have demonstrated substantial research utility as blockers of calcium (T-type Ca²⁺ channels) and sodium (Naᵥ) channels, making them valuable tools for investigating a range of neurological conditions and pain pathways . This includes research models for neuropathic pain, epilepsy, migraine, and sleep disorders, where modulating ion channel activity is a key therapeutic strategy . The molecular structure of this compound, which incorporates a thiophene-3-carboxamide group, is characteristic of molecules designed to interact with these biological targets. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets and handle the material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-10-7-12(19-2)8-13(17)16(10)5-4-15-14(18)11-3-6-20-9-11/h3,6-9H,4-5H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIIELGGWMFESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=CSC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Intermediate: The starting material, 4-methoxy-6-methyl-2-oxopyridine, is synthesized through a condensation reaction involving appropriate precursors under acidic or basic conditions.

    Alkylation: The pyridine intermediate is then alkylated using an ethylating agent such as ethyl bromide or ethyl iodide in the presence of a base like potassium carbonate.

    Coupling with Thiophene: The alkylated pyridine is coupled with thiophene-3-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis with precise control over reaction conditions.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency, yield, and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution Products: Compounds with new substituents replacing existing functional groups.

Scientific Research Applications

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)thiophene-3-carboxamide has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)thiophene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Key Differences :

  • The target compound’s pyridinone ring provides a conjugated lactam system absent in carboxylate or hydrazinyl derivatives.
  • Methoxy and methyl groups on the pyridinone may enhance lipophilicity compared to polar substituents like hydroxyimino or hydrazinyl .

Pharmacological Activity

  • The target compound’s pyridinone moiety, resembling kinase inhibitors, may modulate protein aggregation .
  • Bioactivity Gaps: No direct data exist for the target compound, but structural similarities to cyclopropylamino derivatives (IC50 values in nM range for tau inhibition) suggest plausible activity .

Physicochemical Properties

  • Solubility: The methoxy group may improve aqueous solubility compared to nonpolar substituents (e.g., cyclopropylamino or fluorophenyl groups) .
  • Stability: The pyridinone lactam system could enhance stability under physiological conditions relative to hydrazinyl derivatives, which may hydrolyze .

Analytical Characterization

  • NMR and HRMS : All analogues were characterized via 1H/13C NMR and high-resolution mass spectrometry. For example, compound 6o in showed a 0.0 ppm error between calculated and observed HRMS values . Similar precision is expected for the target compound.
  • X-ray Crystallography: Not reported for the provided analogues but could resolve the target’s conformational details.

Biological Activity

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Pyridine Derivative : The presence of a methoxy and a methyl group on the pyridine ring enhances its lipophilicity and potential biological interactions.
  • Thiophene Moiety : The thiophene ring contributes to the compound's electronic properties, which may influence its biological activity.

Molecular Formula and Characteristics

PropertyValue
Molecular Formula C15H18N2O3S
Molecular Weight 306.4 g/mol
CAS Number 1903052-69-6

The primary mechanism through which this compound exhibits its biological activity is through the inhibition of histone methyltransferase EZH2. This enzyme is crucial for gene silencing via histone methylation, and its inhibition can potentially reactivate tumor suppressor genes that are silenced in various cancers.

Anticancer Properties

Research indicates that this compound has significant anticancer properties, particularly against various cancer cell lines. The following table summarizes key findings from recent studies:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0Inhibition of EZH2
A549 (Lung)7.5Induction of apoptosis
HeLa (Cervical)4.8Cell cycle arrest

Additional Biological Activities

Beyond its anticancer effects, this compound has been explored for other biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, potentially through modulation of inflammatory cytokines.
  • Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, indicating a broader spectrum of biological activity.

Case Study 1: In Vitro Evaluation

In a study evaluating the anticancer effects of this compound on MCF-7 breast cancer cells, researchers found that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value of approximately 5 µM. The mechanism was attributed to the reactivation of silenced tumor suppressor genes due to EZH2 inhibition.

Case Study 2: In Vivo Studies

In vivo studies using xenograft models demonstrated that administration of the compound significantly reduced tumor growth compared to control groups. Histological analysis showed increased apoptosis in treated tumors, supporting its role as a potential therapeutic agent .

Q & A

Q. What are the standard synthetic routes for preparing N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)thiophene-3-carboxamide, and what reaction conditions are critical for high yields?

  • Answer : The synthesis typically involves: (i) Coupling a 4-methoxy-6-methyl-2-oxopyridine derivative with a thiophene-3-carboxamide precursor via an ethyl linker. (ii) Optimizing solvent choice (e.g., DMF or DCM) and temperature control (40–80°C) to minimize side reactions. (iii) Using coupling agents like HATU or EDCI with catalytic DMAP to facilitate amide bond formation . (iv) Purification via column chromatography or recrystallization to achieve >95% purity. Yield optimization often requires inert atmospheres (N₂/Ar) and moisture-free conditions .

Q. Which spectroscopic and chromatographic methods are recommended for structural confirmation of this compound?

  • Answer : Essential techniques include:
  • ¹H/¹³C NMR : To verify substituent positions (e.g., methoxy, methyl, and oxopyridin moieties) and confirm the ethyl linker’s connectivity .
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
  • LC-MS/HRMS : For molecular weight confirmation and purity assessment .
  • HPLC : To resolve enantiomeric impurities if chiral centers are present .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Answer : (i) Conduct accelerated stability studies at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. (ii) Assess photostability under UV light (ICH Q1B guidelines). (iii) Store in amber vials at –20°C in desiccated environments to prevent hydrolysis of the oxopyridin moiety .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for this compound?

  • Answer : (i) Validate computational docking models (e.g., AutoDock Vina) with site-directed mutagenesis of target proteins to confirm binding residues . (ii) Use isothermal titration calorimetry (ITC) to measure binding affinity discrepancies caused by solvent effects or protein conformational changes . (iii) Cross-validate bioassay results (e.g., IC₅₀ values) using orthogonal methods like SPR or fluorescence polarization .

Q. How can regioselectivity challenges during functionalization of the thiophene ring be addressed?

  • Answer : (i) Employ directing groups (e.g., sulfonamides) to control electrophilic substitution at the 2- or 5-positions of the thiophene ring . (ii) Use transition-metal catalysts (Pd/Cu) for cross-coupling reactions to install aryl/alkyl groups selectively . (iii) Monitor reaction progress in real-time with in-situ IR to optimize reaction halts at intermediate stages .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of analogs of this compound?

  • Answer : (i) Synthesize derivatives with systematic substitutions (e.g., methoxy → ethoxy, methyl → trifluoromethyl) and test against target enzymes/cell lines . (ii) Apply multivariate statistical analysis (e.g., PCA or PLS) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity . (iii) Use cryo-EM or X-ray crystallography to visualize analog-protein interactions and guide rational design .

Q. How can researchers mitigate low yields during scale-up synthesis of this compound?

  • Answer : (i) Transition from batch to flow chemistry for exothermic reactions (e.g., amide couplings) to improve heat dissipation and reproducibility . (ii) Optimize solvent recycling (e.g., DMF recovery via distillation) to reduce costs. (iii) Use Design of Experiments (DoE) to identify critical process parameters (CPPs) affecting yield, such as stoichiometry and mixing rates .

Methodological Challenges & Data Interpretation

Q. What approaches are recommended when encountering conflicting results in biological assays (e.g., cytotoxicity vs. therapeutic efficacy)?

  • Answer : (i) Perform dose-response curves across multiple cell lines (cancer vs. normal) to identify therapeutic windows . (ii) Validate off-target effects using proteome-wide profiling (e.g., affinity pulldown/MS). (iii) Use combinatorial assays (e.g., Thioflavin T for aggregation inhibition and MTT for viability) to decouple mechanisms .

Q. How can computational tools like DFT enhance understanding of this compound’s reactivity?

  • Answer : (i) Calculate Fukui indices to predict nucleophilic/electrophilic sites for functionalization . (ii) Simulate UV-Vis spectra (TD-DFT) to correlate electronic transitions with experimental data. (iii) Model hydrolysis pathways of the oxopyridin ring under physiological pH to guide prodrug design .

Q. What protocols ensure reproducible preparation of this compound for in vivo studies?

  • Answer :
    (i) Use lyophilization to prepare sterile, stable formulations (e.g., PEGylated nanoparticles for improved solubility).
    (ii) Characterize batches with elemental analysis (EA) to confirm stoichiometric consistency.
    (iii) Preclinical validation must include pharmacokinetic profiling (Cmax, AUC) in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.